molecular formula C11H14F3N3 B13941684 2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine

2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine

Cat. No.: B13941684
M. Wt: 245.24 g/mol
InChI Key: BJVQUBORKZNJPC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine is a chemical compound that features a piperazine ring and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine typically involves the introduction of the piperazine and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-chloro-5-(trifluoromethyl)benzenamine, is reacted with piperazine under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-(Piperazin-1-yl)-3-(trifluoromethyl)benzonitrile
  • 4-(2-Chloro-benzyl)-piperazin-1-yl-(2-trifluoromethyl-benzylidene)-amine

Uniqueness

2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine is unique due to the specific positioning of the piperazine and trifluoromethyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(9(15)7-8)17-5-3-16-4-6-17/h1-2,7,16H,3-6,15H2

InChI Key

BJVQUBORKZNJPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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